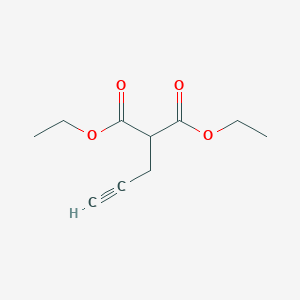

Diethyl 2-(prop-2-yn-1-yl)malonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diethyl 2-(prop-2-yn-1-yl)malonate CAS number

An In-Depth Technical Guide to Diethyl 2-(prop-2-yn-1-yl)malonate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. We will delve into its core properties, synthesis, reactivity, and applications, providing field-proven insights and validated protocols.

Core Compound Identity and Properties

This compound, also known as diethyl propargylmalonate, is a versatile synthetic intermediate valued for its unique trifunctional nature. It incorporates an active methylene group, a terminal alkyne, and two ester functionalities within a compact molecular framework. This combination makes it a powerful building block for constructing complex molecular architectures.

Molecular Structure:

-

IUPAC Name: Diethyl 2-(prop-2-yn-1-yl)propanedioate[2]

-

Synonyms: Diethyl 2-(2-propynyl)malonate, Diethyl propargylmalonate[2]

The key to its utility lies in the acidic proton of the central α-carbon and the reactivity of the terminal alkyne, which can be orthogonally functionalized to introduce diverse substituents.

Physicochemical Data Summary

The following table summarizes the essential quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Physical Form | Colorless to light yellow liquid | |

| Boiling Point | 259.7 °C at 760 mmHg | |

| Flash Point | 121 °C | |

| Purity (Typical) | 95-96% | |

| Storage | Sealed in a dry place, room temperature |

Synthesis Protocol: Malonic Ester Alkylation

The most direct and reliable method for preparing this compound is through the alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[3] The causality behind this choice is the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 12.6), which allows for facile deprotonation by a suitable base, like sodium ethoxide, to form a resonance-stabilized enolate.[3] This enolate then acts as a potent nucleophile, attacking an alkyl halide in an Sₙ2 reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Diethyl malonate

-

Absolute ethanol

-

Sodium metal (or commercial sodium ethoxide)

-

Propargyl bromide (or chloride)

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Protocol:

-

Base Preparation (Sodium Ethoxide): In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Expertise Note: Using a pre-made solution of sodium ethoxide is safer and more convenient. The choice of ethoxide as the base prevents unwanted transesterification reactions with the diethyl ester groups.[3]

-

Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at a temperature below 50 °C. Formation of a white precipitate of the sodium salt of diethyl malonate may be observed.[4] Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Cool the reaction mixture in an ice bath. Add propargyl bromide (1.05 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Trustworthiness Note: The Sₙ2 reaction with propargyl bromide is efficient. Monitoring the reaction ensures completion and prevents side reactions like dialkylation.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water or a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield the final product as a clear liquid.

Spectroscopic Characterization Profile

Self-validating protocols require robust analytical confirmation. The structure of this compound can be unequivocally confirmed using a combination of NMR, IR, and Mass Spectrometry.

Data Summary Table

| Technique | Feature | Characteristic Signal / Value |

| ¹H NMR | α-CH (methine) | Triplet, ~3.5-3.6 ppm |

| O-CH₂ (ester ethyl) | Quartet, ~4.2 ppm | |

| CH₃ (ester ethyl) | Triplet, ~1.2-1.3 ppm | |

| CH₂ (propargyl) | Doublet, ~2.8 ppm | |

| C≡CH (alkyne) | Triplet, ~2.0 ppm | |

| ¹³C NMR | C=O (carbonyl) | ~167-169 ppm |

| C≡CH (alkyne) | ~79 ppm | |

| C≡C H (alkyne) | ~72 ppm | |

| O-CH₂ (ester ethyl) | ~62 ppm | |

| α-CH (methine) | ~52 ppm | |

| CH₂ (propargyl) | ~21 ppm | |

| CH₃ (ester ethyl) | ~14 ppm | |

| IR Spectroscopy | C≡C-H Stretch | ~3300 cm⁻¹ (sharp, medium) |

| C≡C Stretch | ~2125 cm⁻¹ (weak) | |

| C=O Stretch (ester) | ~1730-1750 cm⁻¹ (strong, often two bands)[5] | |

| Mass Spec. (EI) | [M-OC₂H₅]⁺ | m/z 153 (Loss of ethoxy radical) |

| Malonate Fragment | Characteristic loss of the malonate moiety or parts of the ester functionality.[5][6] |

Note: NMR shifts are approximate and reported in ppm relative to TMS in CDCl₃. IR frequencies are in cm⁻¹.

Reactivity and Synthetic Applications

The synthetic value of this molecule stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Key Reaction Pathways

Caption: Key reaction pathways for this compound.

-

Click Chemistry (CuAAC): The terminal alkyne is an ideal handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage to molecules bearing an azide group, a technique widely used in bioconjugation, drug target identification, and materials science.

-

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction enables the formation of a C-C bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide array of conjugated systems.

-

Further Alkylation/Acylation: The remaining acidic proton on the α-carbon can be removed by a strong base (e.g., NaH or LDA) to generate a new enolate. This enolate can then be reacted with a second electrophile (e.g., an allyl halide) to produce disubstituted malonates, such as Diethyl 2-allyl-2-(prop-2-ynyl)malonate.[7]

-

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative readily induces decarboxylation to yield a substituted carboxylic acid (5-hexynoic acid).[8] This pathway is a fundamental transformation in malonic ester synthesis.[3]

Utility in Drug Development and Medicinal Chemistry

The propargyl group is a highly sought-after functionality in modern drug design. It serves as a bioisostere for other groups, can participate in covalent inhibition by acting as a Michael acceptor after enzymatic oxidation, and most importantly, provides a handle for late-stage functionalization via click chemistry.

-

Scaffold for Heterocyclic Synthesis: Malonate derivatives are classic precursors for synthesizing heterocyclic compounds, including vital pharmaceutical scaffolds like barbiturates and pyrido[1,2-a]pyrimidin-4-ones.[9][10][11] The propargyl group adds another dimension, allowing for the creation of novel, complex heterocyclic systems.

-

Linker for Bioconjugation: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linkers are crucial. The alkyne group on this molecule allows it to be incorporated into a linker scaffold, which can then be "clicked" onto a targeting moiety (like an antibody) or an E3 ligase binder.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening campaigns. Hits containing this fragment can be rapidly elaborated by exploiting the reactivity of the alkyne and active methylene groups to improve potency and selectivity.

Safety and Handling

Signal Word: Warning[1]

Pictogram:

-

GHS07 (Harmful/Irritant)

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- ChemBK. Diethyl 2,2-di(prop-2-yn-1-yl)

- Wikipedia.

- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)

- Sciencemadness.org.

- PubChem, NIH.

- PubChem, NIH. Diethyl 2-allyl-2-(prop-2-ynyl)

- ResearchGate.

- LookChem.

- MDPI.

- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

- Chemistry LibreTexts. 10.

- YouTube.

- ResearchGate.

- ResearchGate.

Sources

- 1. achmem.com [achmem.com]

- 2. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Diethyl 2-allyl-2-(prop-2-ynyl)malonate | C13H18O4 | CID 10988319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Diethyl 2-(prop-2-yn-1-yl)malonate

Introduction

Diethyl 2-(prop-2-yn-1-yl)malonate, also commonly known as diethyl propargylmalonate, is a valuable trifunctional organic compound. It incorporates a terminal alkyne, a reactive methylene group, and two ethyl ester functionalities within a single molecular framework. This unique combination makes it a highly versatile building block in organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic systems. Its utility is prominent in drug discovery and materials science, where the alkyne handle allows for facile modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent for its effective handling, application in synthetic protocols, and thorough characterization. We will delve into its physical properties, a standard synthetic methodology with mechanistic insights, spectroscopic signature, and essential safety protocols.

Section 1: Core Physical and Chemical Properties

The fundamental properties of a chemical reagent are critical for its appropriate use in experimental design, including reaction setup, purification, and storage. The data presented below has been compiled from various chemical suppliers and databases.

Identifiers and General Data

| Property | Value | Source(s) |

| IUPAC Name | Diethyl 2-(prop-2-yn-1-yl)propanedioate | [1] |

| Synonyms | Diethyl propargylmalonate, 2-Propynylmalonic acid diethyl ester | [1] |

| CAS Number | 17920-23-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Physical Form | Liquid | |

| Purity | Typically ≥96% |

Physicochemical Data

Direct experimental data for some physical properties of this compound are not widely published. In such cases, data for the closely related analog, Dimethyl propargylmalonate, is provided for estimation purposes.

| Property | Value / Expected Value | Notes | Source(s) |

| Boiling Point | 93-95 °C at 7 mmHg | Data for Dimethyl propargylmalonate. The boiling point of the diethyl ester is expected to be higher. | [3][4] |

| Density | 1.119 g/mL at 20 °C | Data for Dimethyl propargylmalonate. The density of the diethyl ester is expected to be slightly lower. | [3][4] |

| Refractive Index | n20/D 1.444 | Data for Dimethyl propargylmalonate. | [3] |

| Storage | Sealed in dry, room temperature | [2] |

Section 2: Synthesis and Mechanistic Rationale

The most common and straightforward synthesis of this compound is the malonic ester synthesis. This classic method involves the alkylation of a diethyl malonate-derived enolate with an appropriate electrophile, in this case, a propargyl halide.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the underlying mechanism. A moderately strong base is required to deprotonate the α-carbon of diethyl malonate. Sodium ethoxide (NaOEt) in ethanol is a traditional and effective choice because the ethoxide anion matches the ester groups, preventing transesterification, a potential side reaction. The resulting enolate is a soft nucleophile, which readily participates in an Sₙ2 reaction with a soft electrophile like propargyl bromide. The solvent, typically an alcohol corresponding to the base or an aprotic polar solvent like DMF, must be capable of solvating the ionic intermediates.

Standard Synthetic Protocol: Alkylation of Diethyl Malonate

-

Enolate Formation: A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., N₂ or Ar) in a flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic.

-

Addition of Malonate: Once all the sodium has reacted and the solution has cooled, diethyl malonate is added dropwise. This deprotonates the acidic α-carbon, forming the resonance-stabilized sodium diethyl malonate enolate.

-

Alkylation: Propargyl bromide is then added dropwise to the enolate solution. The reaction mixture is typically heated to reflux to ensure the Sₙ2 displacement of the bromide proceeds to completion.

-

Workup and Purification: After cooling, the reaction is quenched with water or a dilute acid to neutralize any remaining base. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the malonic ester synthesis of the target compound.

Section 3: Spectroscopic Characterization

Visualization of Chemical Structure

Sources

Diethyl 2-(prop-2-yn-1-yl)malonate structure and bonding

An In-Depth Technical Guide to Diethyl 2-(prop-2-yn-1-yl)malonate: Structure, Bonding, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

This compound, also commonly known as diethyl propargylmalonate, is a highly versatile trifunctional building block in modern organic synthesis. Its structure incorporates an acidic methine proton, two reactive ester functionalities, and a terminal alkyne, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its structure, bonding, physicochemical properties, synthesis, and reactivity. We will delve into the mechanistic underpinnings of its preparation and explore its applications in constructing advanced intermediates for pharmaceutical and materials science research, supported by detailed protocols and spectroscopic data.

Introduction: A Multifunctional Synthetic Tool

The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, prized for its reliability and versatility.[1] this compound emerges as a particularly powerful derivative of the parent diethyl malonate. The introduction of the propargyl group (a three-carbon chain with a terminal alkyne) transforms a simple diester into a scaffold ripe for sequential, orthogonal chemical modifications. This unique combination of functional groups—the reactive methylene center, the hydrolyzable esters, and the versatile alkyne—allows for its use in a wide array of synthetic strategies, including alkylations, cycloadditions (such as "click chemistry"), and metal-catalyzed cross-coupling reactions.[2][3] Its utility is particularly pronounced in the synthesis of heterocyclic systems and complex spirocyclic compounds, which are prevalent motifs in many biologically active natural products and pharmaceutical agents.[2][4]

Molecular Structure and Bonding Analysis

The chemical identity and reactivity of this compound are direct consequences of its molecular structure and the nature of its chemical bonds.

Key Identifiers:

-

IUPAC Name: Diethyl 2-(prop-2-yn-1-yl)propanedioate[5]

-

Common Name: Diethyl propargylmalonate

Structural Breakdown:

The molecule is built around a central sp³-hybridized alpha-carbon. This carbon is bonded to four distinct groups:

-

A methine proton (α-hydrogen).

-

A propargyl group (-CH₂-C≡CH).

-

Two ethoxycarbonyl groups (-COOCH₂CH₃).

The electronic environment of the alpha-carbon is heavily influenced by the two adjacent carbonyl groups. These groups are strongly electron-withdrawing, which significantly increases the acidity of the α-hydrogen (pKa of the parent diethyl malonate is ~13).[1] This acidity is the basis for its role in the malonic ester synthesis, allowing for easy deprotonation to form a resonance-stabilized enolate anion.[1]

The propargyl substituent introduces a region of high electron density at the C-C triple bond. The terminal alkyne features two sp-hybridized carbon atoms, resulting in a linear H-C≡C geometry. This functionality is a gateway to a vast range of transformations distinct from the chemistry of the malonate core.

// Nodes for atoms C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3 [label="C"]; H1 [label="H"]; C4 [label="C"]; O3 [label="O"]; O4 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; H2 [label="H"]; C10 [label="C"]; H3 [label="H"];

// Positioning C1 [pos="0,0!"]; H1 [pos="-0.5,0.5!"]; C2 [pos="1,0.5!"]; O1 [pos="1.5,1!"]; O2 [pos="1.5,-0.2!"]; C3 [pos="2.5,-0.2!"]; C4 [pos="0,-1!"]; O3 [pos="-0.5,-1.5!"]; O4 [pos="0.5,-1.5!"]; C5 [pos="1.5,-1.5!"]; C6 [pos="-1,-0.5!"]; C7 [pos="-2,-0.5!"]; C8 [pos="-3,-0.5!"]; H2 [pos="-3.5,-0.5!"];

// Dummy nodes for ethyl groups Et1 [label="CH₂CH₃", pos="2.8,1.2!"]; Et2 [label="CH₂CH₃", pos="0.8,-2.2!"];

// Edges C1 -- H1; C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- Et1; C1 -- C4; C4 -- O3 [style=double]; C4 -- O4; O4 -- Et2; C1 -- C6; C6 -- C7; C7 -- C8 [style=triple]; C8 -- H2; }

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol:

Self-Validating System: The success of each step can be monitored. The complete dissolution of sodium indicates base formation. The formation of a precipitate (sodium bromide) during alkylation indicates the reaction is proceeding. Final purity is confirmed by spectroscopic analysis.

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel (under an inert atmosphere, e.g., N₂), add 1.0 molar equivalent of sodium metal (cut into small pieces) to anhydrous ethanol. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide. [7]2. Formation of the Malonate Enolate: Cool the sodium ethoxide solution to below 50°C. Add 1.0 molar equivalent of diethyl malonate dropwise via the dropping funnel with continuous stirring. The formation of a white precipitate of the sodium salt may be observed. [7]3. Alkylation: To the stirred solution of the enolate, add 1.05 molar equivalents of propargyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Aqueous Work-up: Cool the reaction mixture to room temperature. Neutralize any remaining base with a dilute acid (e.g., acetic acid or dilute HCl). [8]Remove the bulk of the ethanol under reduced pressure. Add water to dissolve the sodium bromide salt and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Purification: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Unambiguous identification of the product is achieved through a combination of NMR and IR spectroscopy. The key is to identify signals corresponding to each unique part of the molecule. [9]

Table 3: Expected Spectroscopic Data

| Technique | Region | Assignment & Description |

| ¹H NMR | ~4.2 ppm | Quartet, 4H (Protons of the two -OCH₂ CH₃ groups) |

| ~3.5 ppm | Triplet, 1H (Methine proton, -CH (COOEt)₂) | |

| ~2.8 ppm | Doublet of triplets, 2H (Propargylic protons, -CH₂ -C≡CH) | |

| ~2.0 ppm | Triplet, 1H (Terminal alkyne proton, -C≡CH ) | |

| ~1.2 ppm | Triplet, 6H (Protons of the two -OCH₂CH₃ groups) | |

| ¹³C NMR | ~168 ppm | Carbonyl carbons (C =O) |

| ~80 ppm | sp carbon of alkyne (-CH₂-C ≡CH) | |

| ~70 ppm | sp carbon of alkyne (-C≡C H) | |

| ~62 ppm | Methylene carbons of ethyl esters (-OCH₂ CH₃) | |

| ~52 ppm | Methine carbon (-C H(COOEt)₂) | |

| ~20 ppm | Propargylic carbon (-CH₂ -C≡CH) | |

| ~14 ppm | Methyl carbons of ethyl esters (-OCH₂CH₃ ) | |

| IR (Infrared) | ~3300 cm⁻¹ | Sharp, strong peak (Terminal alkyne, ≡C-H stretch) |

| ~2120 cm⁻¹ | Sharp, weak peak (C≡C stretch) | |

| ~1735 cm⁻¹ | Strong, sharp peak (Ester C=O stretch) |

Note: NMR chemical shifts (ppm) are approximate and depend on the solvent used (e.g., CDCl₃). [10]

Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the distinct reactivity of its three functional regions, which can often be addressed selectively.

-

α-Methylene Chemistry: The remaining α-hydrogen can be removed with a stronger base, allowing for a second alkylation to produce disubstituted malonates like diethyl 2-allyl-2-(prop-2-ynyl)malonate. [11]This opens pathways to quaternary carbon centers.

-

Ester Group Manipulation: The two ester groups can be hydrolyzed under basic or acidic conditions to form the corresponding dicarboxylic acid. [12]Subsequent heating typically leads to decarboxylation, yielding a mono-carboxylic acid. This is a classic method for synthesizing substituted acetic acids. [12]* Alkyne Chemistry: The terminal alkyne is the most versatile handle for advanced applications.

-

Click Chemistry: It readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a stable and common linker in medicinal chemistry and bioconjugation.

-

Metal-Catalyzed Reactions: It is a key precursor for gold(I)-catalyzed intramolecular cyclizations to synthesize complex oxygen-containing spirocycles, such as 2,7-dioxaspiro[4.4]nonane-1,6-diones. [2]These scaffolds are of high interest in pharmaceutical research due to their presence in numerous bioactive compounds. [2] * General Synthesis: It serves as a building block for various pharmaceuticals, pesticides, and other specialty chemicals. [13][14][15]The parent compound, diethyl malonate, is used to synthesize barbiturates, vitamins B1 and B6, and anti-inflammatory agents. [4][16]The propargylated version provides an entry point to even more complex analogues of these drugs.

-

Conclusion

This compound is more than a simple alkylated malonic ester; it is a strategic intermediate for complex molecule synthesis. The interplay between its acidic methine, modifiable ester groups, and highly reactive terminal alkyne provides chemists with a robust platform for generating molecular diversity. Its straightforward synthesis and predictable reactivity make it an indispensable tool for researchers in drug discovery, enabling the efficient construction of novel heterocyclic and spirocyclic systems that are central to the development of new therapeutic agents.

References

Click to expand

- PubChem. Diethyl 2-Propynylmalonate.

- PubChem. Diethyl 2-allyl-2-(prop-2-ynyl)malonate.

- ChemBK. Diethyl 2,2-di(prop-2-yn-1-yl)

- Carl ROTH.

- International Labour Organization.

- Carl ROTH.

- KISHIDA CHEMICAL CO.,LTD.

- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

- Wikipedia.

- PubChem. Diethyl 2-(2-methylallyl)malonate.

- Sciencemadness.org.

- ResearchGate.

- LookChem.

- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

- Filo.

- ResearchGate.

- Chemistry LibreTexts. 10.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Ethylmalonate in Pioneering Pharmaceutical Discoveries. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. askfilo.com [askfilo.com]

- 4. nbinno.com [nbinno.com]

- 5. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 17920-23-9 [sigmaaldrich.com]

- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 11. Diethyl 2-allyl-2-(prop-2-ynyl)malonate | C13H18O4 | CID 10988319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 14. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. Diethyl malonate - Wikipedia [en.wikipedia.org]

The Alkyne Moiety in Diethyl 2-(prop-2-yn-1-yl)malonate: A Versatile Tool for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(prop-2-yn-1-yl)malonate is a versatile building block in modern organic synthesis, primarily due to the rich and diverse reactivity of its terminal alkyne functionality. The unique electronic properties of the sp-hybridized carbons, coupled with the acidity of the terminal proton, render this moiety susceptible to a wide array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the alkyne group in this compound, offering insights into the mechanistic underpinnings of key reactions, field-proven experimental protocols, and the strategic application of this compound in the synthesis of complex molecules. We will delve into cornerstone reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, metal-catalyzed hydration, and nucleophilic additions, providing a robust framework for its utilization in research and drug development.

Introduction: The Unique Chemical Profile of a Terminal Alkyne

The reactivity of the terminal alkyne in this compound is governed by two principal features: the acidity of the terminal proton and the electron-rich nature of the carbon-carbon triple bond. The sp-hybridization of the alkyne carbons results in a significant increase in s-character compared to sp2 and sp3 carbons. This higher s-character leads to the electrons in the C-H bond being held more closely to the carbon nucleus, making the terminal proton relatively acidic (pKa ≈ 25) compared to alkanes and alkenes.[1][2] This acidity allows for the facile formation of a nucleophilic acetylide anion upon treatment with a suitable base.

Simultaneously, the two π-bonds of the alkyne create a region of high electron density, making the alkyne a nucleophile in its own right, susceptible to attack by various electrophiles.[2][3] This dual reactivity—as a precursor to a strong nucleophile and as an electron-rich system—forms the basis for its extensive utility in organic synthesis.

The Cornerstone of Bioorthogonal Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click" reaction, stands as one of the most powerful and widely used transformations for terminal alkynes.[4][5] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide with high efficiency and specificity.[4][6] The reaction is lauded for its mild conditions, often proceeding in aqueous media, and its bioorthogonality, meaning it can occur in complex biological systems without interfering with native biochemical processes.[6]

Mechanistic Rationale

The CuAAC reaction is significantly accelerated by a copper(I) catalyst.[6][7] The catalytic cycle is generally understood to involve the following key steps:

-

Formation of a Copper-Acetylide Complex: The terminal alkyne reacts with the Cu(I) catalyst to form a copper-acetylide intermediate.

-

Coordination of the Azide: The azide coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition occurs between the copper-acetylide and the coordinated azide, leading to a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species, which upon protonolysis, releases the triazole product and regenerates the active Cu(I) catalyst.

The use of a Cu(I) catalyst is crucial; it can be introduced directly as a Cu(I) salt or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][8]

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol outlines a general procedure for the CuAAC reaction with this compound and an exemplary azide, benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Data Presentation

| Reactant A | Reactant B | Catalyst System | Solvent | Yield (%) |

| This compound | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | >95 |

| This compound | Azido-PEG | CuI | DMF | >90 |

Table 1: Representative yields for CuAAC reactions.

Caption: Experimental workflow for the CuAAC reaction.

Carbon-Carbon Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11] The Sonogashira coupling is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and materials science.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is generally accepted to involve two interconnected cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

-

-

Copper Cycle:

-

The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide.[10] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

-

While the copper co-catalyst generally increases the reaction rate, copper-free Sonogashira protocols have also been developed.[9]

Experimental Protocol: Coupling with an Aryl Iodide

This protocol describes a typical Sonogashira coupling of this compound with iodobenzene.

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Add anhydrous toluene, followed by this compound (1.2 eq), iodobenzene (1.0 eq), and triethylamine (2.0 eq).

-

Heat the reaction mixture to 70 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the coupled product.

Data Presentation

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 85-95 |

| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | DIPA | THF | 80-90 |

Table 2: Representative yields for Sonogashira coupling reactions.

Caption: Catalytic cycles of the Sonogashira coupling.

Hydration of the Alkyne: Access to Carbonyl Compounds

The metal-catalyzed hydration of terminal alkynes is a direct method for the synthesis of carbonyl compounds.[12][13] Depending on the catalyst and reaction conditions, the hydration of a terminal alkyne like that in this compound can yield either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).[12][14]

Mechanistic Considerations

-

Markovnikov Hydration: This is the more common pathway and is typically catalyzed by mercury(II), gold(I), or platinum(II) salts.[12][15] The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[2][3]

-

Anti-Markovnikov Hydration: This less common transformation to yield an aldehyde requires specific catalysts, with ruthenium complexes being particularly effective.[12][14]

Experimental Protocol: Markovnikov Hydration

This protocol outlines the synthesis of a methyl ketone from this compound.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄)

-

Mercury(II) sulfate (HgSO₄) (catalytic amount)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like THF or dioxane.

-

Add a catalytic amount of HgSO₄ and a few drops of concentrated H₂SO₄.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Nucleophilic Addition to the Alkyne

The terminal alkyne in this compound can act as an electrophile in the presence of strong nucleophiles, particularly when activated by a metal catalyst.[16][17] A key example is the Michael addition of nucleophiles to activated alkynes.[18] Furthermore, the acetylide anion generated from the terminal alkyne is an excellent nucleophile for addition to carbonyl compounds and other electrophiles.[19]

Acetylide Addition to a Carbonyl

The deprotonated alkyne (acetylide) readily attacks electrophilic centers, such as the carbon of a carbonyl group, to form a new carbon-carbon bond.[19]

Experimental Protocol: Addition to an Aldehyde

This protocol describes the addition of the acetylide of this compound to benzaldehyde.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C.

-

Add this compound (1.0 eq) to the cooled THF.

-

Slowly add n-BuLi (1.05 eq) and stir the mixture at -78 °C for 30 minutes to form the lithium acetylide.

-

Add benzaldehyde (1.1 eq) dropwise to the acetylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting propargyl alcohol by column chromatography.

Synthesis of Heterocycles

The propargyl group in this compound is a versatile synthon for the construction of various heterocyclic systems.[20][21][22] Intramolecular cyclization or intermolecular cycloaddition reactions involving the alkyne moiety can lead to a diverse range of oxygen- and nitrogen-containing heterocycles.[20][21][23]

Conclusion

The terminal alkyne group of this compound offers a rich and versatile platform for a multitude of chemical transformations. From the highly reliable and bioorthogonal click chemistry to robust carbon-carbon bond-forming cross-coupling reactions and nucleophilic additions, this functional group provides chemists with a powerful tool for the synthesis of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the synthetic potential of this valuable building block. The continued exploration of the reactivity of this and similar propargyl-containing compounds will undoubtedly lead to further innovations in chemical synthesis and medicinal chemistry.

References

- Sonogashira Coupling - Chemistry LibreTexts. (2024).

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).

- Sonogashira coupling - Wikipedia. (n.d.).

- The Development of Catalytic Nucleophilic Additions of Terminal Alkynes in Water. (2008). Accounts of Chemical Research, 41(11), 1512–1522. [Link]

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102878. [Link]

- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps.

- A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).

- Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry.

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- Click chemistry - Wikipedia. (n.d.).

- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. (2018). Mini-Reviews in Organic Chemistry, 15(4), 302-308. [Link]

- Compositions and methods for hydration of terminal alkynes. (2002).

- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

- Click nucleophilic conjugate additions to activated alkynes. (2022). Chemical Society Reviews, 51(15), 6337-6353. [Link]

- Catalytic hydration of alkynes and its application in synthesis. (2007). Chemical Reviews, 107(7), 3074-3109. [Link]

- Organic Chemistry: Can alkyne give nucleophilic addition reactions? (2016). Quora.

- Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm.

- Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2018). Current Organic Synthesis, 15(5), 624-647. [Link]

- Nucleophilic Reactivity of Deprotonated Alkynes. (2023). Chemistry LibreTexts.

- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. (2018). Mini-Reviews in Organic Chemistry, 15(4), 302-308. [Link]

- Alkyne Reactivity. (n.d.). Michigan State University Chemistry.

- Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. (2020). Inorganic Chemistry, 59(17), 12345-12354. [Link]

- 10.8: Alkynes. (2021). Chemistry LibreTexts.

- Mechanistic Studies of Formal Thioboration Reactions of Alkynes. (2017). The Journal of Organic Chemistry, 82(16), 8479-8490. [Link]

- Catalytic Hydration of Alkynes and Its Application in Synthesis. (2007). Chemical Reviews, 107(7), 3074-3109. [Link]

- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025).

- Towards Dual-Metal Catalyzed Hydroalkoxylation of Alkynes. (2021).

- Catalytic hydration of alkynes with platinum(II) complexes. (1981). The Journal of Organic Chemistry, 46(10), 2069-2073. [Link]

- A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. (2023). Monatshefte für Chemie - Chemical Monthly, 154, 383-407. [Link]

- A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. (2022). Monatshefte für Chemie - Chemical Monthly, 153(5-6), 383-407. [Link]

- Competition Studies in Alkyne Electrophilic Cyclization Reactions. (2007). The Journal of Organic Chemistry, 72(23), 8853-8860. [Link]

- Synthesis of heterocycles from propargylamines. (2020). SN Applied Sciences, 2(10), 1735. [Link]

Sources

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. researchgate.net [researchgate.net]

- 14. WO2002066425A2 - Compositions and methods for hydration of terminal alkynes - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Alkyne Reactivity [www2.chemistry.msu.edu]

- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidity of the α-Proton in Diethyl 2-(prop-2-yn-1-yl)malonate

Introduction: The Significance of α-Proton Acidity in Synthesis

In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision is paramount. Central to this endeavor is the generation of carbanions, which serve as potent nucleophiles. The acidity of protons on carbon atoms alpha (α) to electron-withdrawing groups is a critical parameter that dictates the ease of carbanion formation and, consequently, the feasibility of numerous synthetic transformations. Diethyl malonate and its derivatives are cornerstone reagents in this context, widely employed in the malonic ester synthesis to produce a diverse array of substituted carboxylic acids.[1] The reactivity of these compounds is fundamentally governed by the pKa of their α-protons. This guide provides a detailed examination of the acidity of the α-proton in a specific, functionally rich derivative: Diethyl 2-(prop-2-yn-1-yl)malonate. We will delve into the structural and electronic factors influencing its acidity, present a robust experimental protocol for the empirical determination of its pKa, and discuss the implications for its synthetic applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile synthetic building block.

I. Foundational Principles: Acidity of β-Dicarbonyl Compounds

The exceptional acidity of the α-protons in β-dicarbonyl compounds, such as diethyl malonate, is a classic concept in organic chemistry.[2][3] While a typical alkane has a pKa value of around 50, making deprotonation exceedingly difficult, the α-proton of diethyl malonate exhibits a pKa of approximately 13. This dramatic increase in acidity by over 30 orders of magnitude is attributed to the synergistic stabilizing effects of the two adjacent carbonyl groups.

Upon deprotonation by a suitable base, the resulting carbanion, known as an enolate, is extensively stabilized by resonance.[4][5] The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms, as depicted in the resonance structures below. This charge delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.[6][7]

II. Structural Analysis of this compound

The introduction of a propargyl group (prop-2-yn-1-yl) at the α-position of diethyl malonate introduces an additional structural element that modulates the electronic environment of the remaining α-proton. To understand its impact on acidity, we must consider the electronic properties of the propargyl substituent.

The key feature of the propargyl group is the alkyne functionality. Alkynes are characterized by sp-hybridized carbon atoms, which have a higher degree of s-character (50%) compared to sp2 (33.3%) and sp3 (25%) hybridized carbons. This increased s-character means the electrons in sp orbitals are held closer to the nucleus, making sp-hybridized carbons more electronegative than their sp2 and sp3 counterparts.

Consequently, the propargyl group exerts a weak electron-withdrawing inductive effect (-I effect).[8] This inductive effect pulls electron density away from the α-carbon, further stabilizing the negative charge of the conjugate base formed upon deprotonation. This enhanced stabilization of the carbanion is expected to lead to a lower pKa value for this compound compared to the parent diethyl malonate.

It is also important to consider the acidity of the terminal alkyne proton within the propargyl group itself, which has a pKa of approximately 25.[9][10] This is significantly less acidic than the α-proton of the malonate moiety. Therefore, under typical basic conditions used to deprotonate the malonate (e.g., with sodium ethoxide), selective deprotonation at the α-carbon is expected.

III. Comparative Acidity and Predicted pKa

Based on the principles outlined above, we can predict the relative acidity of this compound.

| Compound | Key Structural Feature | Electronic Effect of Substituent | Predicted pKa |

| Diethyl malonate | Two ester groups | - | ~13 |

| This compound | Propargyl group at α-position | Weak electron-withdrawing inductive effect | < 13 |

| Terminal Alkyne | sp-hybridized C-H bond | - | ~25[9][10] |

The electron-withdrawing nature of the propargyl group will further stabilize the malonate enolate, suggesting that this compound is a stronger acid than diethyl malonate. A precise pKa value requires empirical determination, as outlined in the following section.

IV. Experimental Determination of pKa via ¹H NMR Spectroscopy